[6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol
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Overview
Description
[6-(3-Azabicyclo[310]hexan-3-yl)-2-methyl-3-pyridyl]methanol is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol can be achieved through several methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives . Another method involves the construction of the 3-azabicyclo[3.1.0]hexane skeleton through annulation of a new cycle to an existing pyrrole or cyclopropane ring .
Industrial Production Methods: the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: [6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include triethylamine in dichloromethane, which is used at room temperature for extended periods to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with di-tert-butyl dicarbonate in the presence of triethylamine yields 6-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester .
Scientific Research Applications
[6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol has a wide range of applications in scientific research. In medicinal chemistry, it serves as a valuable scaffold for the development of new therapeutic agents due to its unique bicyclic structure .
Mechanism of Action
The mechanism of action of [6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through modulation of receptor activity and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 3-azabicyclo[3.1.0]hexanes and 2-azabicyclo[2.2.1]heptanes, which share the bicyclic structure but differ in their specific chemical configurations and functional groups .
Uniqueness: The uniqueness of [6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol lies in its specific arrangement of the bicyclic structure, which provides distinct chemical properties and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
[6-(3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C12H16N2O/c1-8-9(7-15)2-3-12(13-8)14-5-10-4-11(10)6-14/h2-3,10-11,15H,4-7H2,1H3 |
InChI Key |
WWNSUSOKFRVRDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CC3CC3C2)CO |
Origin of Product |
United States |
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